molecular formula C12H15ClN2O2 B8663876 Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate

Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B8663876
M. Wt: 254.71 g/mol
InChI Key: MYGPQCFLACBRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents. One method involves adding 3-chloro-2-hydrazinopyridine to a mixture of toluene and sodium methoxide, followed by the addition of a suitable esterifying agent. The reaction mixture is then heated to reflux, and the product is isolated by cooling and filtration .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl ester group.

    3-Chloropyridine-2-carboxylic acid: Contains the chloropyridine moiety but lacks the piperidine ring.

    Piperidine-4-carboxylic acid methyl ester: Contains the piperidine ring and ester group but lacks the chloropyridine moiety.

Uniqueness

Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is unique due to the combination of the chloropyridine and piperidine moieties, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C12H15ClN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3

InChI Key

MYGPQCFLACBRGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dichloropyridine (1.48 g, 10 mmol, Aldrich) and piperidine-4-carboxylic acid methyl ester (1.43 g, 10 mmol, Aldrich) were reacted under the conditions of Example 3a to give the title compound as a colorless viscous oil. MS (ESI, pos. ion) m/z: 256 (M+1).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One

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